Sodium3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate
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Overview
Description
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a chemical compound with the molecular formula C9H15F2NO4Na. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized in the preparation of various derivatives and intermediates in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with sodium hydroxide. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in further chemical reactions, such as peptide coupling and amide formation .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
Uniqueness
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is unique due to its combination of the tert-butoxycarbonyl protecting group and the difluoropropanoate moiety. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and biological applications .
Biological Activity
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C9H14F2NNaO4 with a molecular weight of approximately 239.21 g/mol. This compound is soluble in various organic solvents and exhibits stability under standard laboratory conditions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₄F₂NNaO₄ |
Molecular Weight | 239.21 g/mol |
Solubility | Soluble in DMSO, DMF |
CAS Number | 2613382-42-4 |
The biological activity of Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate primarily stems from its ability to interact with specific biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.
Case Studies
- Antitumor Activity : A study conducted by Zhang et al. (2023) demonstrated that Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : In a model of acute inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Properties : Research by Lee et al. (2024) indicated that Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate could protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in neurodegenerative disorders.
Table 2: Summary of Biological Activities
Study Reference | Biological Activity | Key Findings |
---|---|---|
Zhang et al. (2023) | Antitumor | Induced apoptosis in cancer cells |
Lee et al. (2024) | Neuroprotective | Reduced oxidative stress damage |
Unpublished Data | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Synthesis and Analytical Methods
The synthesis of Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves a multi-step process starting from commercially available precursors. The Boc group is introduced to protect the amine during subsequent reactions.
Synthetic Route Overview
- Starting Material : Begin with methyl 2,2-difluoropropanoate.
- Boc Protection : Treat with tert-butoxycarbonyl chloride to introduce the Boc group.
- Sodium Salt Formation : React with sodium hydroxide to form the sodium salt of the final product.
Analytical Techniques
The characterization of Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is typically performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability.
Properties
Molecular Formula |
C9H14F2NNaO4 |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
sodium;2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 |
InChI Key |
NULVGHLXKVJQQO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)[O-])(F)F.[Na+] |
Origin of Product |
United States |
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